3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
CAS No.: 1923088-62-3
Cat. No.: VC2732116
Molecular Formula: C14H21Cl3N4
Molecular Weight: 351.7 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1923088-62-3 |
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Molecular Formula | C14H21Cl3N4 |
Molecular Weight | 351.7 g/mol |
IUPAC Name | 3-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride |
Standard InChI | InChI=1S/C14H18N4.3ClH/c1-2-12(10-16-5-1)11-18-9-8-17-14(18)13-3-6-15-7-4-13;;;/h1-2,5,8-10,13,15H,3-4,6-7,11H2;3*1H |
Standard InChI Key | OTXORXYJVPVEFT-UHFFFAOYSA-N |
SMILES | C1CNCCC1C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl |
Canonical SMILES | C1CNCCC1C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Information
The compound's key molecular characteristics are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Formula (Free Base) | C14H18N4 | |
Molecular Weight (Free Base) | 242.32 g/mol | |
CAS Number (Salt Form) | 1923088-62-3 | |
CAS Number (Free Base) | 1785762-69-7 |
As a trihydrochloride salt, the compound would have the molecular formula C14H21Cl3N4, similar to its structural analogs that share the same salt form.
Structural Features
3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride possesses a distinctive structural architecture characterized by:
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A pyridine ring with substitution at the 3-position
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A methylene bridge (-CH2-) linking the pyridine to the imidazole
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An imidazole ring with the piperidine substituent at the 2-position
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A piperidine ring attached to the imidazole
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Three chloride counterions associated with the protonated nitrogen atoms
This structural arrangement creates a molecule with multiple basic centers and potential binding sites for biological interactions. The positioning of these heterocyclic components relative to each other contributes to the compound's three-dimensional structure and influences its chemical and biological properties.
Property | Expected Characteristic | Rationale |
---|---|---|
Physical State | Solid at room temperature | Typical for hydrochloride salts of similar molecular weight |
Solubility | High water solubility | Characteristic of hydrochloride salts |
pH in Solution | Acidic | Due to the hydrochloride salt form |
Hygroscopicity | Likely hygroscopic | Common for hydrochloride salts with multiple nitrogen atoms |
Stability | Stable under standard conditions | Based on similar heterocyclic compounds |
The trihydrochloride salt form significantly enhances the water solubility of the compound compared to its free base, making it potentially more suitable for various research applications that require aqueous solubility.
Structural Relationships
Related Compounds
3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride belongs to a family of structurally related compounds that share similar heterocyclic components but differ in their connectivity or substitution patterns:
These structural relationships are significant for understanding structure-activity relationships and for developing focused libraries of compounds for pharmaceutical screening.
Isomeric Forms
The positional isomers of this compound (differing in the point of attachment on the pyridine ring) may exhibit different biological activities despite their similar chemical compositions. The 2-, 3-, and 4-substituted pyridine variants represent an interesting series for comparative studies in medicinal chemistry research.
Synthesis and Preparation
Synthetic Challenges
The synthesis of this compound presents several technical challenges:
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Regioselectivity in the alkylation of the imidazole
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Control of the stereochemistry at the piperidine ring
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Purification of intermediates and final products
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Formation of the trihydrochloride salt with appropriate stoichiometry and purity
These challenges would necessitate careful optimization of reaction conditions and purification procedures to obtain the desired compound with high purity.
Potential Activity | Basis for Prediction |
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Antimicrobial | Imidazole derivatives show "antibacterial, antimycobacterial, antifungal" activities |
Anti-inflammatory | Imidazole compounds often possess "anti-inflammatory" properties |
Antitumor | Many imidazole-containing structures exhibit "antitumor" effects |
Antiviral | Imidazole derivatives have demonstrated "antiviral" activities |
Receptor Modulation | Piperidine-containing compounds often interact with various receptors |
It is important to note that these are predicted activities based on structural similarities, and specific experimental validation would be required to confirm the actual biological profile of this compound.
Structure-Activity Considerations
Several structural features of 3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride are likely to influence its biological activity:
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The 3-position substitution on the pyridine ring (compared to 2- or 4-position in related compounds)
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The connectivity between the heterocyclic components
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The conformation of the piperidine ring
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The salt form, which affects solubility and pharmacokinetic properties
Comparative studies with the positional isomers (2- and 4-substituted variants) would be valuable for establishing structure-activity relationships.
Research Applications
Pharmaceutical Research
3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride may find applications in various aspects of pharmaceutical research:
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As a lead compound in drug discovery programs
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In the development of structure-activity relationship studies
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As a tool compound for investigating specific biological targets
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As part of focused libraries for screening against therapeutic targets
The compound's complex structure with multiple pharmacophores makes it particularly interesting for medicinal chemistry exploration.
Chemical Biology Applications
In chemical biology research, this compound could serve as:
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A probe for specific cellular pathways or targets
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A starting point for developing labeled analogs for biological imaging
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A structural template for targeted library synthesis
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